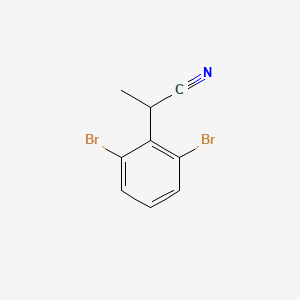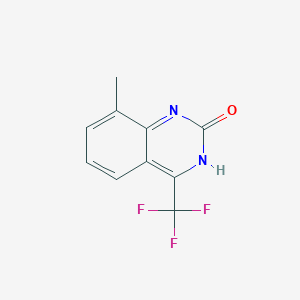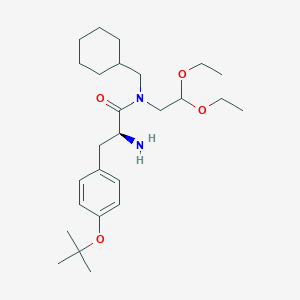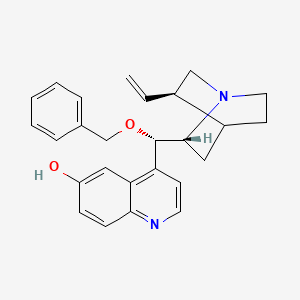
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four bromine atoms and two phenylethynyl groups attached to the anthracene core. It is known for its strong fluorescence and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene can be synthesized through a multi-step process involving the bromination of anthracene followed by the Sonogashira coupling reaction. The general steps are as follows:
Bromination: Anthracene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1,3,5,7-tetrabromoanthracene.
Sonogashira Coupling: The tetrabromoanthracene is then subjected to a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the anthracene core and the phenylethynyl groups.
Coupling Reactions: The phenylethynyl groups can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium or copper catalysts are used in the presence of bases like triethylamine or potassium carbonate.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include oxidized or reduced forms of the anthracene core and phenylethynyl groups.
Coupling Reactions: Products include more complex polycyclic structures with extended conjugation.
Aplicaciones Científicas De Investigación
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene has several scientific research applications:
Chemistry: Used as a fluorescent probe in spectroscopic studies and as a building block for the synthesis of more complex organic molecules.
Biology: Employed in fluorescence microscopy and imaging techniques to study biological processes at the molecular level.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its strong fluorescence and stability.
Mecanismo De Acción
The mechanism of action of 1,3,5,7-tetrabromo-9,10-bis(phenylethynyl)anthracene involves its interaction with light and its ability to emit fluorescence. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the compound emits light, producing fluorescence. This property is exploited in various applications, including imaging and optoelectronics.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Lacks the bromine atoms and has similar fluorescence properties but different reactivity.
1-Chloro-9,10-bis(phenylethynyl)anthracene: Contains a chlorine atom instead of bromine, resulting in different chemical behavior and applications.
5,12-Bis(phenylethynyl)naphthacene: A related compound with a naphthacene core, used in similar applications but with different optical properties.
Uniqueness
1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene is unique due to the presence of four bromine atoms, which enhance its reactivity and allow for further functionalization. Its strong fluorescence and stability make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
84870-40-6 |
|---|---|
Fórmula molecular |
C30H14Br4 |
Peso molecular |
694.0 g/mol |
Nombre IUPAC |
1,3,5,7-tetrabromo-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H14Br4/c31-21-15-25-23(13-11-19-7-3-1-4-8-19)29-26(16-22(32)17-27(29)33)24(30(25)28(34)18-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H |
Clave InChI |
BOUUHLOOTPPEIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C3C=C(C=C(C3=C(C4=C2C(=CC(=C4)Br)Br)C#CC5=CC=CC=C5)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)

![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)




![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)


![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)

![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)
